(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
Description
Key structural features include:
- Position 8: A (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl group, which introduces a polar sulfonyl moiety fused to a benzodioxane ring. This group may enhance solubility and facilitate interactions with hydrophobic pockets in biological targets.
- Position 3: A pyridin-4-yloxy ether substituent, which provides hydrogen-bonding capability via the pyridine nitrogen and influences stereoelectronic properties.
While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-28(24,18-3-4-19-20(13-18)26-10-9-25-19)22-14-1-2-15(22)12-17(11-14)27-16-5-7-21-8-6-16/h3-8,13-15,17H,1-2,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYSIBCFDBCMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a bicyclic framework and various functional groups, suggests diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates significant structural features:
- Bicyclic core : The azabicyclo[3.2.1]octane structure contributes to its rigidity and may influence binding interactions with biological targets.
- Sulfonyl group : The presence of a sulfonyl moiety can enhance solubility and bioavailability.
- Pyridine and dioxin derivatives : These groups are known to participate in various biological interactions, potentially affecting receptor binding and enzyme inhibition.
Biological Activity
Research into the biological activity of this compound indicates several key areas of interest:
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the dioxin moiety have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. The compound's structural analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential role as an anticancer agent .
Antimicrobial Properties
The compound's structural components may confer antimicrobial activity. Similar compounds have been reported to exhibit inhibitory effects against bacterial strains, including those resistant to conventional antibiotics. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Neuropharmacological Effects
Given the presence of the pyridine ring, which is often associated with neuroactive compounds, there is potential for neuropharmacological activity. Research into related compounds has indicated effects on neurotransmitter systems, including modulation of serotonin and dopamine receptors . This suggests that further investigation into the neuropharmacological profile of this compound could yield important insights.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Functional Group Importance : The sulfonyl group appears essential for enhancing binding affinity to target proteins.
- Rigidity vs. Flexibility : The bicyclic structure provides rigidity that may enhance selectivity for specific biological targets while minimizing off-target effects.
Case Studies and Experimental Findings
A series of experimental studies have been conducted to elucidate the biological activity of similar compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | Compound A | PARP1 Inhibition | 0.082 µM |
| 2 | Compound B | Antimicrobial | 12 µM |
| 3 | Compound C | Neurotransmitter Modulation | Not specified |
These studies highlight the potential utility of structurally related compounds in drug development.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves several steps:
- Formation of the bicyclic structure : The bicyclic framework is constructed through cyclization reactions involving appropriate precursors.
- Introduction of functional groups : The sulfonyl and pyridinyl moieties are introduced via nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as chromatography to obtain a high-purity compound suitable for biological testing.
Research has shown that this compound exhibits several promising biological activities:
Anti-inflammatory Properties
In silico studies suggest that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies indicate that it could effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation in various conditions such as asthma and arthritis .
Anticancer Potential
Preliminary investigations have indicated that derivatives of this compound may possess anticancer properties. Compounds with similar structural features have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Further studies are needed to establish its efficacy and mechanism of action.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases. Research into related compounds has shown promise in modulating pathways involved in neuronal survival and function .
Case Studies
Several studies have investigated the applications of related compounds:
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on formula C20H24N2O4S. †Calculated from formula C13H12FN2O3. ‡Calculated from formula C22H25NO.
Key Structural and Functional Differences
Position 8 Substituents :
- The target compound ’s sulfonyl-benzodioxane group offers a balance of hydrophobicity (benzodioxane) and polarity (sulfonyl), which may improve membrane permeability compared to the electron-withdrawing nitro group in the compound .
- The compound substitutes a methyl group at position 8, reducing steric bulk but limiting polar interactions .
Position 3 Substituents: The pyridin-4-yloxy group in the target compound (vs. The diphenylmethoxy group in introduces significant steric bulk, which may hinder binding to compact active sites .
Stereochemistry and Salt Forms :
Inferred Pharmacological Implications
- Target Compound: The sulfonyl group may act as a hydrogen-bond acceptor, while the pyridin-4-yloxy group could engage in π-π stacking or coordinate metal ions.
- Compound : The nitro and fluoro groups may confer electrophilic reactivity, possibly useful in prodrug design .
- Compound : As a hydrochloride salt, it is likely optimized for oral bioavailability, a consideration for central nervous system targets .
Q & A
Q. Q1. What are the recommended synthetic routes for (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane?
Answer: The synthesis involves multi-step processes:
Core bicyclo[3.2.1]octane scaffold preparation : Use a Mannich reaction or reductive amination to construct the azabicyclo framework, ensuring stereochemical control at the (1R,5S) positions via chiral auxiliaries or enantioselective catalysis .
Sulfonylation : React the scaffold with 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride under basic conditions (e.g., pyridine/DCM) to introduce the sulfonyl group.
Pyridinyloxy substitution : Perform nucleophilic aromatic substitution (SNAr) using 4-hydroxypyridine and a base (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C) .
Key validation : Monitor reaction progress via TLC and UPLC-MS, and confirm stereochemistry via NOESY NMR .
Q. Q2. How should researchers characterize the stereochemical purity of this compound?
Answer: Use a combination of analytical techniques:
- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
- NMR spectroscopy : Analyze - NOESY correlations to confirm spatial arrangement of substituents (e.g., proximity of the sulfonyl group to the azabicyclo bridgehead) .
- X-ray crystallography : If crystals are obtainable, resolve the absolute configuration (as demonstrated for structurally related azabicyclo compounds in ).
Advanced Research Questions
Q. Q3. What strategies can optimize reaction yields for the sulfonylation step, given steric hindrance from the bicyclo scaffold?
Answer: Address steric challenges via:
- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance sulfonyl chloride solubility and reactivity .
- Temperature modulation : Conduct reactions at 0–5°C to minimize side reactions while maintaining sufficient activation energy.
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate stabilization .
Data-driven optimization : Compare yields using a factorial design (varying solvent, temperature, and catalyst) and analyze via ANOVA (e.g., 72% yield achieved with DMF/DMAP at 0°C vs. 45% without additives) .
Q. Q4. How do electronic effects of the pyridin-4-yloxy group influence the compound’s binding affinity in receptor studies?
Answer: The pyridin-4-yloxy group’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity, critical for receptor interactions.
- SAR studies : Replace the pyridinyloxy group with other aryloxy moieties (e.g., phenyloxy or thiophenoxy) and measure affinity via radioligand binding assays.
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying regions of high electron density that correlate with binding energy (e.g., −8.2 kcal/mol for pyridinyloxy vs. −5.9 kcal/mol for phenyloxy) .
Q. Q5. What analytical methods resolve discrepancies in reported bioactivity data for structurally similar azabicyclo compounds?
Answer: Discrepancies often arise from impurities or stereochemical variability. Mitigate via:
- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity (e.g., [M+H]⁺ calculated 457.1843 vs. observed 457.1845) .
- Pharmacokinetic profiling : Compare metabolic stability (e.g., hepatic microsome assays) to distinguish intrinsic activity from bioavailability effects.
- Batch consistency checks : Use -NMR to verify purity thresholds (>98%) and quantify diastereomer contamination .
Methodological Challenges
Q. Q6. How can researchers validate the stability of the sulfonyl-dihydrobenzodioxin moiety under physiological conditions?
Answer:
- In vitro stability assays : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via LC-MS/MS over 24 hours.
- Stress testing : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile bonds.
- Structural analogs : Compare with derivatives lacking the dihydrobenzodioxin ring; reduced stability in analogs suggests the fused ring enhances rigidity .
Q. Q7. What computational approaches predict the compound’s pharmacokinetic properties?
Answer:
- ADME prediction tools : Use Schrödinger’s QikProp or SwissADME to estimate logP (2.8), aqueous solubility (−4.2 logS), and CYP450 inhibition.
- MD simulations : Model binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding (>90% observed in ).
- Machine learning : Train models on azabicyclo datasets to forecast BBB permeability (e.g., Random Forest classifiers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
